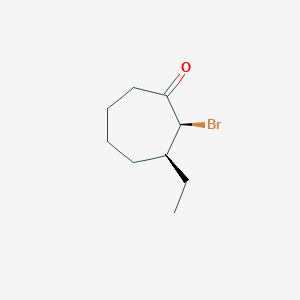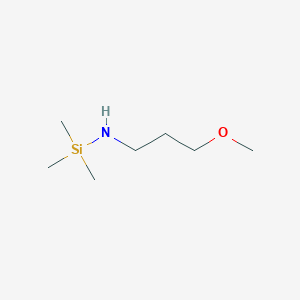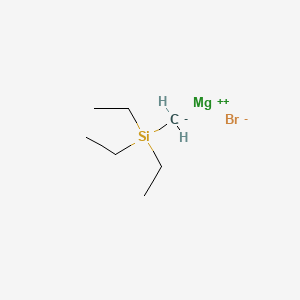
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt is a compound that combines the properties of an amide and an amine with the unique characteristics of trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt typically involves the reaction of n-methylbenzamide with formaldehyde and ammonium chloride, followed by treatment with trifluoroacetic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are generally used.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the trifluoroacetate group.
Applications De Recherche Scientifique
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The trifluoroacetate group can also enhance the compound’s stability and solubility, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzamide: Lacks the trifluoroacetate group, resulting in different reactivity and solubility properties.
n-Methylbenzamide: Does not contain the aminomethyl group, leading to different chemical behavior.
Trifluoroacetic acid salts: Similar in containing the trifluoroacetate group but differ in the amide and amine functionalities.
Uniqueness
2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt is unique due to the combination of its amide, amine, and trifluoroacetate functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918812-34-7 |
|---|---|
Formule moléculaire |
C11H13F3N2O3 |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
2-(aminomethyl)-N-methylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-11-9(12)8-5-3-2-4-7(8)6-10;3-2(4,5)1(6)7/h2-5H,6,10H2,1H3,(H,11,12);(H,6,7) |
Clé InChI |
NCCOCEYVWXWMGF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)


![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
